2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzamide
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Description
Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research .Scientific Research Applications
Hybrid Compounds with Biological Activities
Sulfonamide-based hybrid compounds, including those related to 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzamide, have been extensively studied for their biological activities. These hybrids exhibit a range of pharmacological properties, such as antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The design and development of these two-component sulfonamide hybrids incorporate various organic compounds like coumarin, indole, quinoline, isoquinoline, and others, leading to a significant range of biological activities. Such hybrids have been the subject of recent advances, particularly between 2015 and 2020, showcasing their potential in medicinal chemistry (Ghomashi, Aghaei, & Massah, 2022).
Anticancer and Radiosensitizing Properties
Quinoline and pyrimidoquinoline derivatives, structures closely related to the compound , have been synthesized and tested for their in-vitro anticancer activity against liver cancer cells. This research underscores the anticancer potential of sulfonamide compounds, with specific derivatives exhibiting significant activity. The study highlights the importance of the sulfonamide moiety in enhancing anticancer properties and suggests potential radiosensitizing applications (Ghorab, Shaaban, Heiba, Zaher, & Hamed, 2015).
Synthesis Methodologies
The synthesis of related compounds involves innovative methodologies that contribute to the chemical and pharmaceutical sciences. For instance, the efficient and environmentally friendly synthesis of N-heterocycle-fused quinoxalines, utilizing dimethyl sulfoxide as both a reactant and solvent, represents a novel approach to synthesizing complex structures that include pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines. These methods offer a green and practical route to synthesizing compounds with potential biological activities, highlighting the versatility of sulfonamide derivatives in drug development (Xie, Zhang, Li, Gong, Han, Liu, & Ma, 2017).
properties
IUPAC Name |
2-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-11-15-10-13(9-12-5-4-8-22(17(12)15)19(11)24)27(25,26)21-16-7-3-2-6-14(16)18(20)23/h2-3,6-7,9-11,21H,4-5,8H2,1H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBSXIGPZIMZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=CC=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzamide |
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